molecular formula C16H14ClF3N2O B14183027 N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 874109-98-5

N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B14183027
CAS No.: 874109-98-5
M. Wt: 342.74 g/mol
InChI Key: CYRXLIGMZXOQNI-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a chlorine and a methyl group, and a benzamide moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process:

    Formation of the Pyridine Intermediate: The starting material, 5-chloro-2-methylpyridine, is reacted with an appropriate alkylating agent to introduce the ethyl group at the 4-position.

    Coupling with Benzamide: The intermediate is then coupled with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while substitution of the chlorine atom could yield various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine and benzamide moieties can form hydrogen bonds and other interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine core but lacks the trifluoromethyl and benzamide groups.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound has a similar pyridine structure but different substituents.

Uniqueness

N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl and benzamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide moiety allows for specific interactions with biological targets.

Properties

CAS No.

874109-98-5

Molecular Formula

C16H14ClF3N2O

Molecular Weight

342.74 g/mol

IUPAC Name

N-[2-(5-chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14ClF3N2O/c1-10-8-11(14(17)9-22-10)6-7-21-15(23)12-4-2-3-5-13(12)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23)

InChI Key

CYRXLIGMZXOQNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Cl)CCNC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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